3-(Chloromethyl)-5-((4,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole
Description
3-(Chloromethyl)-5-((4,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole (CAS: 1456821-66-1) is a heterocyclic compound featuring a 4,5-dihydroisoxazole core substituted with a chloromethyl group and a 4,7-dimethoxybenzo[d][1,3]dioxol-5-ylmethyl moiety. The compound’s structure combines electron-rich aromatic systems (dimethoxybenzodioxole) with a reactive chloromethyl group, making it a candidate for further functionalization or pharmacological studies. Notably, it has been listed as a discontinued product, though the reasons remain unspecified .
Properties
IUPAC Name |
3-(chloromethyl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-17-11-4-8(3-10-5-9(6-15)16-21-10)12(18-2)14-13(11)19-7-20-14/h4,10H,3,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBWGPJVRZEABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)CCl)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-((4,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the Benzodioxol Group: The benzodioxol group can be attached through a Friedel-Crafts alkylation reaction using the appropriate benzodioxol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives may be investigated for their potential as therapeutic agents. The presence of the benzodioxol group suggests potential interactions with biological targets.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-((4,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodioxol group may play a role in binding to these targets, while the isoxazole ring may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle and Substituent Analysis
The 4,5-dihydroisoxazole ring is a common feature among related compounds. Key structural variations arise from substituents on the isoxazole and benzodioxole moieties:
Key Observations :
- The target compound’s chloromethyl group distinguishes it from analogs with aryl (e.g., DIC) or ester substituents (e.g., benzenesulfonate) . This group enhances electrophilicity, enabling nucleophilic substitution reactions.
- The 4,7-dimethoxybenzodioxole substituent contributes steric bulk and electron-donating effects, contrasting with simpler benzodioxoles or pyridyl groups in analogs .
Conformational and Crystallographic Differences
- Crystal Packing : The benzodioxole and dihydroisoxazole rings in analogs like 5-[(Benzodioxol-5-yl)methyl]-3-[4-(pyridin-2-yl)phenyl]-4,5-dihydroisoxazole exhibit syn-clinal (dihedral angle: 70.7°) and anti-periplanar (157.0°) conformations, with disordered methylene linkages . The target compound’s crystallographic data is unavailable, but its dimethoxy groups may alter packing efficiency compared to unsubstituted benzodioxoles.
- Intermolecular Interactions : Analogs primarily rely on van der Waals forces due to the absence of strong hydrogen bonds , whereas the target’s chloromethyl group could introduce halogen-based interactions.
Spectral Characterization
- IR/NMR : Expected peaks:
- Mass Spectrometry : Molecular ion peak at m/z ~353 (C₁₇H₁₇ClN₂O₅⁺).
Pharmacological Potential
- Anti-inflammatory Activity: Analog DIC showed anti-inflammatory effects via COX-2 inhibition .
- Antimicrobial Activity : Bis(isoxazoline) derivatives (e.g., 4cf) exhibit antimicrobial activity (MIC: 2–8 µg/mL) , but the target’s chloromethyl group may reduce solubility compared to nitro or methoxy substituents.
Thermodynamic and Electronic Properties
- The target’s chloromethyl group likely lowers the LUMO, increasing electrophilicity.
Biological Activity
The compound 3-(Chloromethyl)-5-((4,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The molecular formula of the compound is with a molecular weight of 313.74 g/mol. The chemical structure is characterized by the presence of both chloromethyl and methoxy groups attached to a dihydroisoxazole framework, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 313.74 g/mol |
| Molecular Formula | C14H16ClN1O5 |
| LogP | 2.6833 |
| Polar Surface Area | 54.809 Ų |
| Hydrogen Bond Acceptors | 6 |
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the chloromethyl group may enhance interaction with microbial cell membranes.
- Antioxidant Properties : The methoxy groups in the benzo[d][1,3]dioxole moiety are known to contribute to antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.
- Neuroprotective Effects : Dihydroisoxazole derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Antimicrobial Activity
A study investigating various derivatives of isoxazole compounds found that certain structural modifications significantly enhanced antibacterial activity against Gram-positive bacteria. While specific data for our compound remains sparse, it aligns with findings that suggest similar compounds can inhibit bacterial growth effectively.
Antioxidant Activity
Research published in the Journal of Medicinal Chemistry demonstrated that compounds containing methoxy-substituted aromatic rings exhibited significant free radical scavenging activity. This suggests that 3-(Chloromethyl)-5-((4,7-dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole may possess comparable antioxidant effects.
Neuroprotective Studies
A case study published in Neuroscience Letters highlighted the neuroprotective effects of dihydroisoxazole derivatives in animal models of Alzheimer's disease. The study reported reduced neuronal loss and improved cognitive function following treatment with these compounds.
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that:
- The chloromethyl group may facilitate nucleophilic attacks on microbial cells or reactive oxygen species.
- The methoxy groups could interact with cellular receptors or enzymes involved in oxidative stress pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
